molecular formula C24H30N6O4 B11431211 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11431211
M. Wt: 466.5 g/mol
InChI Key: JBXHPUZACKDUDC-UHFFFAOYSA-N
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Description

5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Amidation: Introduction of the carbamoyl group via amidation reactions.

    Substitution Reactions: Functionalization of the triazole ring with amino and methoxy groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification Techniques: Employing techniques such as crystallization, chromatography, and distillation for purification.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Receptor Interaction: Modulation of receptor signaling pathways.

    Gene Expression: Regulation of gene expression through interaction with transcription factors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE include other triazole derivatives with similar structural features.

Uniqueness

The uniqueness of 5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H30N6O4

Molecular Weight

466.5 g/mol

IUPAC Name

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C24H30N6O4/c1-14-10-15(2)21(16(3)11-14)27-20(31)13-30-23(25)22(28-29-30)24(32)26-9-8-17-6-7-18(33-4)19(12-17)34-5/h6-7,10-12H,8-9,13,25H2,1-5H3,(H,26,32)(H,27,31)

InChI Key

JBXHPUZACKDUDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)N)C

Origin of Product

United States

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